molecular formula C15H14BrNO5 B8646293 methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate

methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate

Cat. No. B8646293
M. Wt: 368.18 g/mol
InChI Key: SLWHOGGAFBNDFM-UHFFFAOYSA-N
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Patent
US08530470B2

Procedure details

NaOH 2N (40.7 mL, 81.48 mmol) was added to methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate (10 g, 27.2 mmol) in a mixture of methanol (225 mL) and DCM (75 mL). The slurry was stirred at room temperature for 16 h. The solvents were evaporated, water (150 mL) was added to the slurry, the solution was cooled down to 0° C. and HCl 6N (15 mL, 89.6 mmol) solution was added dropwise to the reaction mixture until pH ˜3.4. The formed solid was collected by filtration, washed with water (3×50 mL), then toluene (3×50 mL) followed by Diethyl ether (3×50 mL), dried at 55° C. under vacuum over P2O5 to afford 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (9.47 g, 98%) as a beige solid. The crude product was used without further purification.
Name
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([C:21]([O:23]C)=[O:22])[CH:7]=[C:8]2[C:13]=1[O:12][C:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[CH:10][C:9]2=[O:20].Cl>CO.C(Cl)Cl>[Br:3][C:4]1[CH:5]=[C:6]([C:21]([OH:23])=[O:22])[CH:7]=[C:8]2[C:13]=1[O:12][C:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[CH:10][C:9]2=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
40.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
Name
Quantity
225 mL
Type
solvent
Smiles
CO
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The slurry was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
ADDITION
Type
ADDITION
Details
water (150 mL) was added to the slurry
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled down to 0° C.
FILTRATION
Type
FILTRATION
Details
The formed solid was collected by filtration
WASH
Type
WASH
Details
washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 55° C. under vacuum over P2O5

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.47 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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